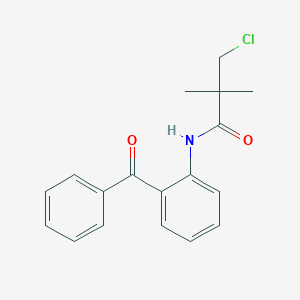

N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide

Description

N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide is a chloro-substituted propanamide derivative characterized by a benzoylphenyl group attached to the amide nitrogen. Its molecular formula is C₁₈H₁₇ClNO₂, with a molecular weight of 318.8 g/mol. The compound features:

- A 3-chloro-2,2-dimethylpropanamide backbone, providing steric bulk and electronic modulation via the chlorine atom.

Properties

IUPAC Name |

N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO2/c1-18(2,12-19)17(22)20-15-11-7-6-10-14(15)16(21)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYAEWPZWRUUKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation Followed by Amidation

This two-step approach is widely documented in patent literature:

Acylation of 4-Chloroaniline :

Amidation with 3-Chloro-2,2-dimethylpropionyl Chloride :

Mechanistic Insight : The amidation proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

One-Pot Chlorination-Amidation Strategy

A streamlined method from CN108689834A reduces purification steps:

- Chlorination of 2,2-Dimethylpropionic Acid :

- In Situ Amidation :

Optimization and Process Considerations

Solvent Selection

Temperature Control

Catalytic Additives

- DMF accelerates acyl chloride formation by stabilizing reactive intermediates.

- Triethylamine neutralizes HCl byproducts, driving amidation to completion.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Two-Step Acylation | 2 | 75 | 97 | High purity, scalable |

| One-Pot Synthesis | 1 | 82 | 94 | Reduced solvent use, faster |

Industrial Scalability

Chemical Reactions Analysis

Types of Reactions: N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The benzoyl group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Products include N-(2-benzoylphenyl)-3-amino-2,2-dimethylpropanamide or N-(2-benzoylphenyl)-3-thio-2,2-dimethylpropanamide.

Oxidation Reactions: Products include 2-benzoylbenzoic acid.

Reduction Reactions: Products include N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamine.

Scientific Research Applications

N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs

Hydrogen Bonding and Molecular Interactions

- N-(2-benzoylphenyl)acetamide (): The benzoyl group creates steric hindrance, preventing two-center hydrogen bonds (H-bonds) in solid and solution states. However, oxalamide derivatives form three-center H-bonds, stabilizing molecular conformations .

- Implications for Target Compound : The benzoylphenyl group in N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide likely promotes three-center H-bonds or C–H···O interactions, influencing crystal packing and solubility.

Electronic and Steric Effects

Chlorine vs. Fluorine Substituents :

- Chlorine in the target compound increases electron-withdrawing effects and polarizability compared to fluorine in analogs like 3-Chloro-N-(2,4-difluorobenzyl)-... . This may enhance binding to hydrophobic targets but reduce metabolic stability.

- Fluorinated analogs (e.g., N-[3,5-Bis(trifluoromethyl)phenyl]-... ) exhibit higher lipophilicity, favoring blood-brain barrier penetration.

- Benzoyl vs. Acetyl Groups: The benzoyl group in the target compound introduces greater steric bulk than the acetyl group in N-(3-acetylphenyl)-...

Biological Activity

N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H18ClNO2

- Molecular Weight : 315.79 g/mol

- CAS Number : 339100-49-1

- Boiling Point : 521.1 ± 35.0 °C (predicted)

- Density : Approximately 1 g/cm³ (predicted)

- pKa : 13.68 ± 0.70 (predicted) .

N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide acts primarily as an inhibitor of protein kinases, particularly targeting Aurora kinases, which are crucial in regulating cell division and proliferation. Inhibition of these kinases can lead to the suppression of tumor growth and may be beneficial in treating various cancers and other proliferative disorders .

Biological Activities

-

Antitumor Activity :

- The compound has shown promising results in inhibiting the proliferation of cancer cells. Studies indicate that it can induce cell cycle arrest and apoptosis in various cancer cell lines by disrupting normal signaling pathways involved in cell growth .

- For instance, compounds structurally related to N-(2-benzoylphenyl)-3-chloro-2,2-dimethylpropanamide have been evaluated for their efficacy against lung cancer cell lines, demonstrating significant cytotoxic effects .

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

Detailed Findings

- A study investigating the structure-activity relationship (SAR) of related compounds found that modifications to the benzoyl group significantly enhanced antitumor activity, indicating that further optimization could yield even more potent derivatives .

- Another research effort highlighted the compound's ability to cross the blood-brain barrier, suggesting its utility in treating central nervous system disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.